molecular formula C15H13F3N2S B5777949 1-(4-Methylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea

1-(4-Methylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea

Cat. No.: B5777949
M. Wt: 310.3 g/mol
InChI Key: OYXPQQXDSOGOKF-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea is an organic compound that features a thiourea group bonded to a 4-methylphenyl and a 2-(trifluoromethyl)phenyl group

Preparation Methods

The synthesis of 1-(4-Methylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 4-methylphenyl isothiocyanate with 2-(trifluoromethyl)aniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(4-Methylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can affect its distribution and persistence in biological systems.

Comparison with Similar Compounds

Similar compounds to 1-(4-Methylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea include other thiourea derivatives with different substituents on the aromatic rings. For example:

    1-(4-Methylphenyl)-3-phenylthiourea: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    1-(4-Methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea: Contains a urea group instead of a thiourea group, which can affect its reactivity and interactions with biological targets.

The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly influence the compound’s chemical stability, lipophilicity, and biological activity.

Properties

IUPAC Name

1-(4-methylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2S/c1-10-6-8-11(9-7-10)19-14(21)20-13-5-3-2-4-12(13)15(16,17)18/h2-9H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXPQQXDSOGOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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